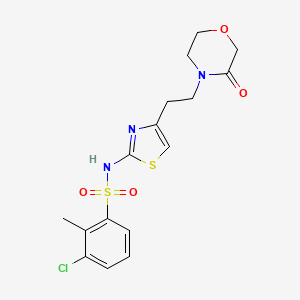

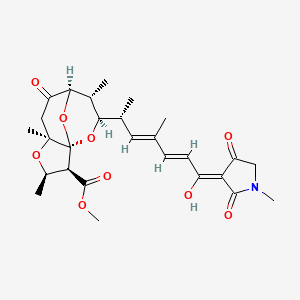

![molecular formula C17H16N2O5 B606497 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid CAS No. 78028-01-0](/img/structure/B606497.png)

2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid

Overview

Description

CAY10397, also known as 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid, is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH). This enzyme plays a crucial role in the inactivation of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. By inhibiting 15-hydroxy PGDH, CAY10397 prolongs the lifetime and activity of endogenously produced prostaglandins both in cell culture and in vivo .

Scientific Research Applications

CAY10397 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of 15-hydroxyprostaglandin dehydrogenase and its effects on prostaglandin metabolism.

Biology: Employed in cell culture studies to investigate the role of prostaglandins in various biological processes.

Medicine: Potential therapeutic applications in conditions where prolonged prostaglandin activity is beneficial, such as inflammation and cancer.

Industry: Utilized in the development of new drugs targeting prostaglandin pathways

Mechanism of Action

CAY10397 exerts its effects by selectively inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase. This enzyme is responsible for the oxidation of the 15-hydroxyl group and the hydrogenation of the 13,14-double bond in prostaglandins, leading to their inactivation. By inhibiting this enzyme, CAY10397 prolongs the activity of prostaglandins, thereby enhancing their biological effects .

Similar Compounds:

Sulphasalazine: Another inhibitor of 15-hydroxyprostaglandin dehydrogenase, but with different structural features.

CK47A: A compound with similar inhibitory effects on 15-hydroxyprostaglandin dehydrogenase.

Uniqueness of CAY10397: CAY10397 is unique due to its high selectivity and potency as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its specific structure allows for effective inhibition, making it a valuable tool in research and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

The compound 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid interacts with the enzyme 15-hydroxy PGDH . This enzyme oxidizes the 15-hydroxyl group and hydrogenates the 13,14-double bond on prostaglandins, producing 13,14-dihydro-15 keto metabolites with greatly reduced biological activity . By inhibiting this enzyme, CAY10397 prolongs the lifetime and activity of endogenously produced prostaglandins .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on prostaglandin metabolism. By inhibiting 15-hydroxy PGDH, it prolongs the activity of prostaglandins, which are involved in a variety of cellular processes including inflammation, pain perception, and regulation of cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme 15-hydroxy PGDH . This enzyme is responsible for the inactivation of prostaglandins, so by inhibiting this enzyme, CAY10397 effectively increases the lifetime and activity of these important signaling molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10397 involves the azo coupling reaction between 4-(ethoxycarbonyl)aniline and 2-hydroxybenzeneacetic acid. The reaction typically occurs under acidic conditions, where the diazonium salt of 4-(ethoxycarbonyl)aniline is formed and then coupled with 2-hydroxybenzeneacetic acid to yield the final product .

Industrial Production Methods: While specific industrial production methods for CAY10397 are not widely documented, the general approach would involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Oxidation: CAY10397 can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

Reduction: The azo group in CAY10397 can be reduced to form the corresponding hydrazo compound.

Substitution: The ethoxycarbonyl group can be substituted under basic conditions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydrazo derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

properties

IUPAC Name |

2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBSDOZYJSGLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101158958 | |

| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78028-01-0 | |

| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78028-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of CAY10397?

A1: CAY10397 acts as a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, , , ]. This enzyme plays a crucial role in the degradation of prostaglandins, particularly prostaglandin E2 (PGE2). By inhibiting 15-PGDH, CAY10397 prevents the breakdown of prostaglandins, leading to their accumulation in cells and tissues.

Q2: How does CAY10397 impact eicosanoid metabolism in macrophages?

A2: Research shows that CAY10397 effectively reduces the formation of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) in macrophages []. This effect is attributed to the inhibition of 15-PGDH, which is responsible for converting 15(S)-HETE to 15-oxo-ETE. This finding highlights the role of 15-PGDH in macrophage eicosanoid metabolism.

Q3: Does CAY10397 affect the expression of cyclooxygenase-2 (COX-2)?

A4: Interestingly, research indicates that while CAY10397 inhibits 15-PGDH and impacts cell proliferation, it does not significantly affect COX-2 expression in human gastric cancer cells []. This suggests that the effects of CAY10397 on cell growth are primarily mediated through 15-PGDH inhibition rather than through direct modulation of COX-2 activity.

Q4: What are the potential implications of using CAY10397 in cancer research?

A5: While CAY10397 has shown promise in elucidating the role of 15-PGDH in various biological processes, it's important to note that inhibiting 15-PGDH with CAY10397 was linked to increased proliferation of human gastric cancer cells in vitro []. This finding underscores the complex interplay between prostaglandin metabolism and cancer development and highlights the need for further investigation into the potential risks and benefits of targeting 15-PGDH in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

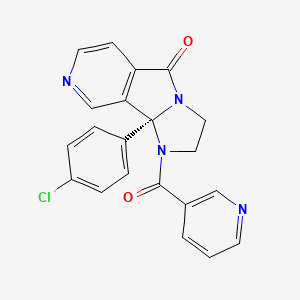

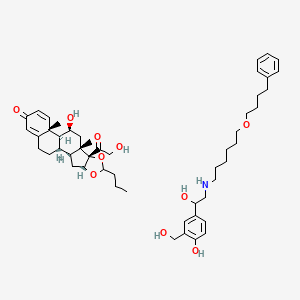

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

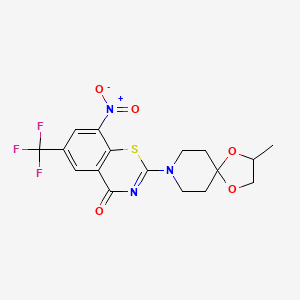

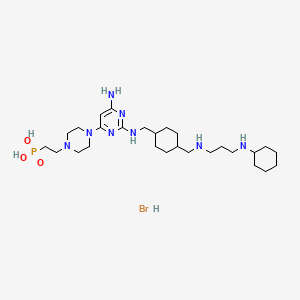

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)